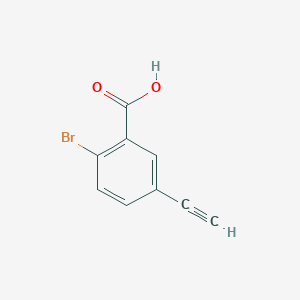

2-Bromo-5-ethynylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

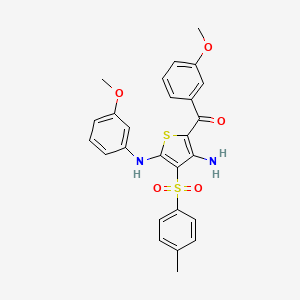

“2-Bromo-5-ethynylbenzoic acid” is a chemical compound with the molecular formula C9H5BrO2 and a molecular weight of 225.04 . It is used in scientific research and has diverse applications, such as drug discovery and material synthesis, due to its unique properties and reactivity.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a bromine atom at the 2-position and an ethynyl group at the 5-position . The exact 3D structure could not be found in the search results.

Physical and Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Hybrid Oxadiazole Scaffolds

2-Bromo-5-ethynylbenzoic acid is utilized in the synthesis of hybrid oxadiazole scaffolds. A study demonstrated the sequential conversion of indolyl butanoic acid into various compounds, including 2-bromo-N-phenyl/arylacetamides. These compounds were further treated with nucleophilic 1,3,4-oxadiazole-2-thiol analogs to afford N-substituted derivatives. These synthesized molecules were tested for their antidiabetic potential, exhibiting significant inhibition of the α-glucosidase enzyme (Nazir et al., 2018).

Thermoresponsive Chiroptical Property

In another application, this compound was used in the formation of thermoresponsive materials with chiral on-off switching properties. This was demonstrated using cis-transoidal poly(4‘-ethynylbenzo-15-crown-5) in the presence of an acid salt of l-phenylglycine. The study highlighted the ability of this compound to exhibit significant changes in circular dichroism intensity in response to temperature, indicating its potential in thermoresponsive applications (Sakai et al., 2006).

Affinity Labeling of Enzymes

This compound has also been used in the affinity labeling of enzymes. One study described its use in the inactivation of the enzyme 5-aminolevulinic acid dehydratase from bovine liver. The study demonstrated that this compound can inhibit the enzyme more effectively in the presence of zinc, suggesting its potential use in enzyme inhibition studies (Beyersmann & Cox, 1984).

Synthesis of Azole Derivatives

In the field of organic synthesis, this compound has been used in the synthesis of azole derivatives. For instance, a study reported the synthesis of α-Bromo-β(2-azolyl)acrylic acid esters and their conversion to β-(2-azolyl)propiolic acids. This synthesis pathway is crucial in the formation of various 2-ethynylbenzimidazoles (Simonov et al., 1974).

Exploration in Biaryl Carboxylic Acids

Additionally, this compound derivatives have been explored in the context of biaryl carboxylic acids. A survey of diversely substituted 2-arylbenzoic acids, including 3-ethoxy-2-phenylbenzoic acid, has shown effectiveness in the direct arylation of indoles with bromobenzenes. This suggests the versatility of this compound derivatives in organic synthesis (Pi et al., 2018).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that brominated benzoic acids can undergo reactions at the benzylic position . The bromine atom on the benzoic acid molecule can be displaced by a nucleophile in an SN2 type mechanism

Pharmacokinetics

As a small molecule with a molecular weight of 225.04 , it is possible that it could be absorbed and distributed throughout the body. The specifics of its metabolism and excretion are currently unknown .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-ethynylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative deamination, such as monoamine oxidases . These interactions can lead to the formation of various metabolites, which can further participate in biochemical pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as oxidative stress and cellular damage, can occur at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative deamination . It interacts with enzymes such as monoamine oxidases, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can be influenced by its interactions with specific cellular components, such as lipid membranes and cytoskeletal elements.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative metabolism.

Properties

IUPAC Name |

2-bromo-5-ethynylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWBQJNNCDCMGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2418247.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2418250.png)

![propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2418256.png)

![2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2418257.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2418261.png)

![N-(3-acetamidophenyl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2418262.png)